3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole)
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Overview
Description
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-methyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1,2-bis(3,5-dibromophenyl)ethene with 9-methyl-9H-carbazole boronic acid under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bio-imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregation. This property is exploited in various applications, including bio-imaging and optoelectronics. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with light and emit fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate)
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is unique due to its combination of the 1,2-diphenylethene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high luminescence and stability .
Properties
CAS No. |
111283-36-4 |
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Molecular Formula |
C40H30N2 |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
9-methyl-3-[2-(9-methylcarbazol-3-yl)-1,2-diphenylethenyl]carbazole |
InChI |
InChI=1S/C40H30N2/c1-41-35-19-11-9-17-31(35)33-25-29(21-23-37(33)41)39(27-13-5-3-6-14-27)40(28-15-7-4-8-16-28)30-22-24-38-34(26-30)32-18-10-12-20-36(32)42(38)2/h3-26H,1-2H3 |
InChI Key |
GYFCJXBQPKIWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C7=CC=CC=C7)C8=CC=CC=C81 |
Origin of Product |
United States |
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